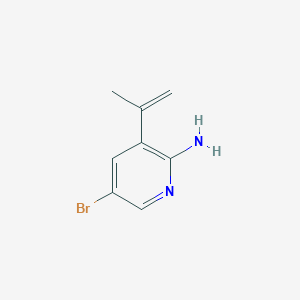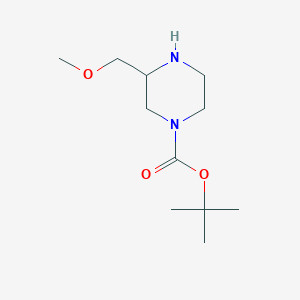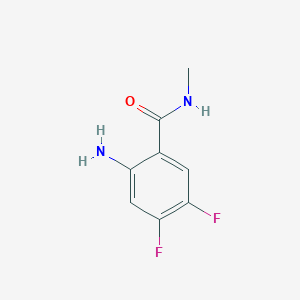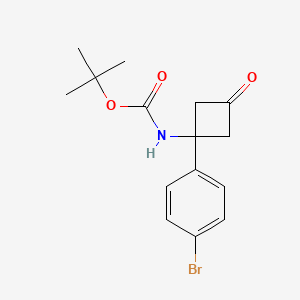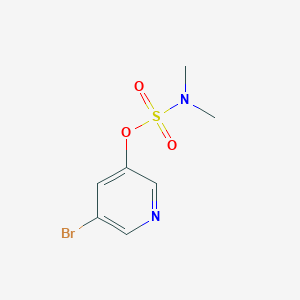
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Vue d'ensemble
Description
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is a chemical compound with the molecular formula C7H9BrN2O3S . It is a product offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is defined by its molecular formula, C7H9BrN2O3S . The molecular weight of the compound is 281.13 .Applications De Recherche Scientifique
1. Applications in Organic Synthesis and Pharmaceutical Industry Dimethyl sulfoxide (DMSO) is frequently utilized as a solvent in organic synthesis and the pharmaceutical industry due to its cost-effectiveness, stability, and low toxicity. This aspect is crucial in the synthesis of various biologically active compounds, including those involving transformations of salicylaldehydes, malononitrile dimer, and malonic acid. Such applications highlight the role of DMSO in synthesizing previously unavailable compounds, confirming the versatility and efficacy of this solvent in organic synthesis (Ryzhkova et al., 2021).
2. Role in Aminolysis of Sulfamate Esters Aminolysis of sulfamate esters, including N-phenylmethylsulfamate and N-phenylsulfamate esters, has been studied in solvents like chloroform and acetonitrile. These studies are significant for understanding the mechanisms, such as the elimination rather than substitution process, in organic chemistry. Such research aids in elucidating the interaction of amines with sulfamate esters, which has implications in various chemical syntheses (Spillane et al., 1996).
3. Use in Synthesis of Bioactive Compounds The compound has been applied in the design of molecules to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE). This application is particularly relevant in the field of biochemistry and pharmacology, where understanding the mechanism of action and potential therapeutic applications of such compounds is crucial (Chandar et al., 2014).
4. Relevance in Total Synthesis of Natural Products Its use has been documented in the total synthesis of dimethyl sulfomycinamate, a derivative of the natural antibiotic sulfomycin I. This kind of research contributes significantly to the field of medicinal chemistry and drug development, offering insights into the synthesis pathways of complex natural products (Kelly & Lang, 1995; Kelly & Lang, 1996).
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl) N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTGWDQBTNBKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

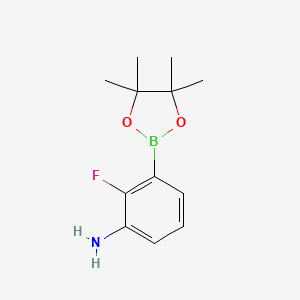
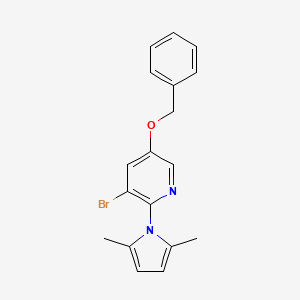
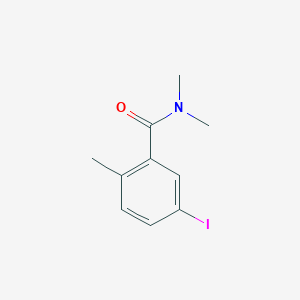
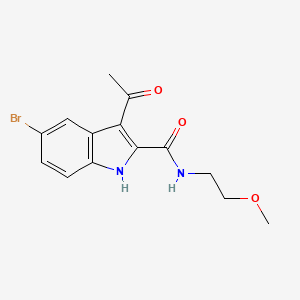
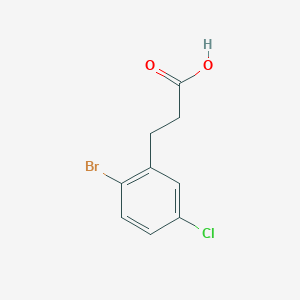
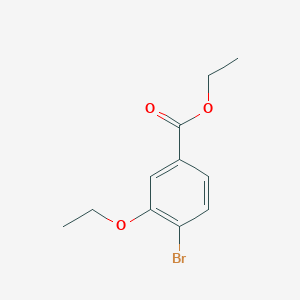
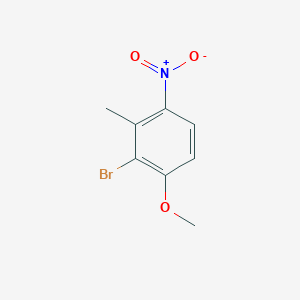
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
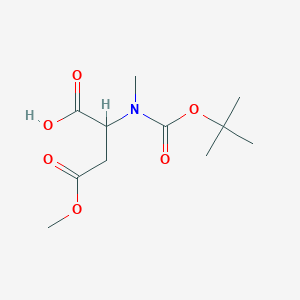
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
